2-{[3,5-Bis(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid
CAS No.: 1024329-33-6
Cat. No.: VC6232719
Molecular Formula: C13H9F6NO3
Molecular Weight: 341.209
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1024329-33-6 |
|---|---|
| Molecular Formula | C13H9F6NO3 |
| Molecular Weight | 341.209 |
| IUPAC Name | 2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H9F6NO3/c14-12(15,16)5-1-6(13(17,18)19)3-7(2-5)20-10(21)8-4-9(8)11(22)23/h1-3,8-9H,4H2,(H,20,21)(H,22,23) |
| Standard InChI Key | JTIRSISIFPGBKY-UHFFFAOYSA-N |
| SMILES | C1C(C1C(=O)O)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Introduction
Synthetic Methodologies
Challenges in Synthesis
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Steric Hindrance: The cyclopropane ring and bulky trifluoromethyl groups complicate reaction kinetics.
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Acid Sensitivity: The carboxylic acid group necessitates mild hydrolysis conditions to prevent decarboxylation .
Physicochemical Properties
The presence of three fluorine atoms per trifluoromethyl group enhances lipophilicity (, estimated), favoring membrane permeability . The cyclopropane ring contributes to conformational rigidity, potentially influencing binding affinity in biological targets.
Research Findings and Comparative Analysis
Structural Analogues
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N-(3,5-Bis(trifluoromethyl)benzyl)stearamide: Synthesized via catalyst-free amidation, this analogue shows improved thermal stability, hinting at similar advantages for the target compound .
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Oxo-heterocyclic Carboxylic Acid Derivatives: Patented compounds with cyclopropane rings exhibit antiviral activity, underscoring the scaffold’s versatility .
Computational Insights
Density functional theory (DFT) studies on related amides reveal that trifluoromethyl groups induce electrostatic potential gradients, facilitating interactions with hydrophobic protein pockets . For the target compound, such interactions could enhance binding to targets like cyclooxygenase-2 or β-lactamases .
Challenges and Future Directions
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Synthetic Optimization: Developing scalable methods to address low yields from steric effects .
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Biological Profiling: Prioritizing assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial pathogens.
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Formulation Strategies: Improving solubility via prodrug approaches (e.g., ester prodrugs).
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